4-[9-(dimethylamino)-11,11-dimethyl-3,4-dihydro-2H-naphtho[2,3-g]quinolin-1-ium-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]butanamide;perchlorate
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Overview
Description
4-[9-(dimethylamino)-11,11-dimethyl-3,4-dihydro-2H-naphtho[2,3-g]quinolin-1-ium-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]butanamide;perchlorate is a carbopyronin-based fluorescent dye known for its strong absorption, high fluorescence quantum yield, and exceptional photostability and thermal stability. It is moderately hydrophilic and optimally excited at wavelengths between 595 and 625 nanometers. Upon coupling to a substrate, ATTO 610 becomes cationic, carrying a net electrical charge of +1. The dye remains stable under physiological pH conditions and in buffers with a pH of up to 8, though it gradually degrades at higher pH levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-[9-(dimethylamino)-11,11-dimethyl-3,4-dihydro-2H-naphtho[2,3-g]quinolin-1-ium-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]butanamide;perchlorate is synthesized by reacting ATTO 610 with maleimide. The preparation involves dissolving ATTO 610 in anhydrous dimethyl sulfoxide (DMSO) to create a stock solution. The maleimide derivative is then added to this solution, and the mixture is stirred to ensure complete reaction. The reaction is typically carried out at room temperature and under an inert atmosphere to prevent oxidation .
Properties
Molecular Formula |
C31H37ClN4O7 |
---|---|
Molecular Weight |
613.1 g/mol |
IUPAC Name |
4-[9-(dimethylamino)-11,11-dimethyl-3,4-dihydro-2H-naphtho[2,3-g]quinolin-1-ium-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]butanamide;perchlorate |
InChI |
InChI=1S/C31H36N4O3.ClHO4/c1-31(2)25-19-24(33(3)4)10-9-21(25)17-23-18-22-7-5-14-34(27(22)20-26(23)31)15-6-8-28(36)32-13-16-35-29(37)11-12-30(35)38;2-1(3,4)5/h9-12,17-20H,5-8,13-16H2,1-4H3;(H,2,3,4,5) |
InChI Key |
NIZBDUMEZAIMFT-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC3=[N+](CCCC3=CC2=CC4=C1C=C(C=C4)N(C)C)CCCC(=O)NCCN5C(=O)C=CC5=O)C.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CC1(C2=CC3=[N+](CCCC3=CC2=CC4=C1C=C(C=C4)N(C)C)CCCC(=O)NCCN5C(=O)C=CC5=O)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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